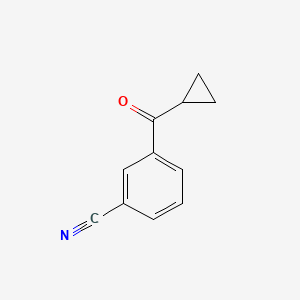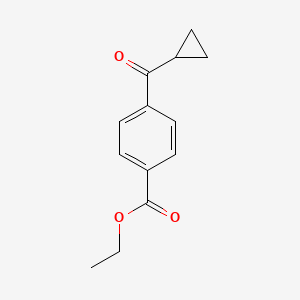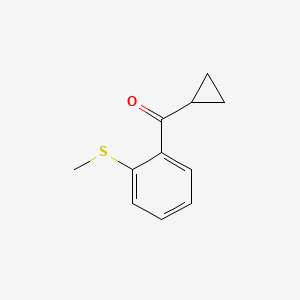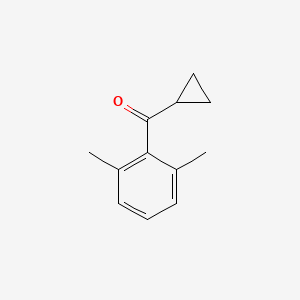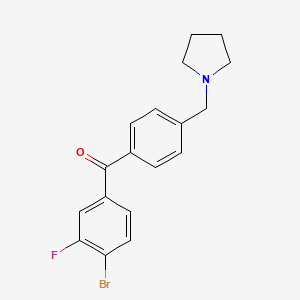
4-Bromo-3-fluoro-4'-pyrrolidinomethyl benzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-fluoro-4’-pyrrolidinomethyl benzophenone is a complex chemical compound used in scientific research. Its IUPAC name is (4-bromo-3-fluorophenyl)- [4- (pyrrolidin-1-ylmethyl)phenyl]methanone .
Molecular Structure Analysis
The molecular formula of 4-Bromo-3-fluoro-4’-pyrrolidinomethyl benzophenone is C18H17BrFNO . It has an average mass of 362.236 Da and a monoisotopic mass of 361.047760 Da . The molecule contains a total of 41 bonds, including 24 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, and 12 aromatic bonds. It also includes 1 five-membered ring and 2 six-membered rings .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The synthesis of symmetrical pyridines from 4-fluoro phenacyl pyridinium bromide, a related compound, demonstrates the potential chemical transformations that can be applied to 4-Bromo-3-fluoro-4'-pyrrolidinomethyl benzophenone. This process involves reactions with substituted benzlideneacetophenones under specific conditions, showcasing the versatility of halogenated benzophenones in synthetic chemistry (A. K. Agarwal, 2012).
Investigation in Biological Systems
- The study of halogenated biphenyls, which are structurally related to 4-Bromo-3-fluoro-4'-pyrrolidinomethyl benzophenone, reveals their effect on microsomal drug-metabolizing enzymes. These compounds demonstrate the potential biological interactions and transformations that halogenated benzophenones can undergo (S. Bandiera et al., 1982).
Photoluminescence Properties
- Research into 1-Bromo-4-(2,2-diphenylvinyl) benzene, a compound similar to 4-Bromo-3-fluoro-4'-pyrrolidinomethyl benzophenone, indicates the potential for such compounds to exhibit unique photoluminescence properties, which could be relevant for applications in material science and optical technologies (Liang Zuo-qi, 2015).
Chemical Reactions and Mechanisms
- The use of related halogenated benzophenones in Grignard reactions demonstrates the chemical reactivity and potential applications of 4-Bromo-3-fluoro-4'-pyrrolidinomethyl benzophenone in organic synthesis and educational settings (S. Hein et al., 2015).
Comparative Imaging in Medical Research
- The synthesis of benzophenone-based labeling compounds for use in comparative imaging studies, including positron emission tomography (PET) and single-photon computed tomography (SPECT), highlights the potential of halogenated benzophenones in medical imaging and diagnostics (Zizhong Li et al., 2003).
Environmental Impact and Transformation
- The formation of brominated products from benzophenone-4 chlorination in the presence of bromide ions, closely related to 4-Bromo-3-fluoro-4'-pyrrolidinomethyl benzophenone, provides insights into the environmental fate and transformation of such compounds (Ming Xiao et al., 2014).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(4-bromo-3-fluorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrFNO/c19-16-8-7-15(11-17(16)20)18(22)14-5-3-13(4-6-14)12-21-9-1-2-10-21/h3-8,11H,1-2,9-10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQPDCXZQPJJDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642752 |
Source


|
| Record name | (4-Bromo-3-fluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-fluoro-4'-pyrrolidinomethyl benzophenone | |
CAS RN |
898776-55-1 |
Source


|
| Record name | (4-Bromo-3-fluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








